N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide
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Overview
Description
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a cinnamamide moiety attached to an indazole ring system, which contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Indazole derivatives, which include this compound, are known to interact with a variety of therapeutically important targets .
Mode of Action
Indazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Result of Action
Indazole derivatives are known to have a variety of biological activities, which suggests that this compound may also have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide typically involves the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce production costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods .
Chemical Reactions Analysis
Types of Reactions
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives such as:
- 1-methyl-1H-indazole-4-carboxamide
- 1-methyl-1H-indazole-3-carboxylic acid
- 1-methyl-1H-indazole-5-carboxylic acid
Uniqueness
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide is unique due to its specific structure, which combines the indazole ring with a cinnamamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(E)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-21-17-10-6-5-9-15(17)16(20-21)13-19-18(22)12-11-14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3,(H,19,22)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQNYIBNQRLJPJ-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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